molecular formula C24H20N2O4S B2634760 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 361481-78-9

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2634760
CAS No.: 361481-78-9
M. Wt: 432.49
InChI Key: ARZDJOUCAAHXQY-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a synthetic organic compound featuring a central 1,3-thiazole ring, a heterocycle known for its significant role in medicinal chemistry . This molecule is structurally characterized by a 2,4-dimethoxyphenyl substituent at the 4-position of the thiazole ring and a 4-phenoxybenzamide group at the 2-position. The thiazole scaffold is a privileged structure in drug discovery, and its derivatives are frequently investigated for their wide range of pharmacological activities . Thiazole and thiazolidine-based compounds have demonstrated diverse biological properties in scientific research, including but not limited to anticancer, antimicrobial, antifungal, and anti-inflammatory activities . The presence of sulfur in the thiazole ring can enhance the pharmacological profile of these molecules, making them valuable vehicles for the synthesis of novel bioactive compounds . Researchers utilize this and similar thiazole derivatives as key chemical tools for probing biological targets, such as inhibiting tubulin polymerization or evaluating activity against various human cancer cell lines (e.g., MCF-7, A549) . The compound's structure, which incorporates multiple aromatic systems and methoxy groups, offers a versatile template for structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates . This product is intended for research and development applications only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-28-19-12-13-20(22(14-19)29-2)21-15-31-24(25-21)26-23(27)16-8-10-18(11-9-16)30-17-6-4-3-5-7-17/h3-15H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZDJOUCAAHXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the phenoxybenzamide group. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethoxyphenyl isothiocyanate with α-haloketones under basic conditions.

    Introduction of the Phenoxybenzamide Group: The resulting thiazole intermediate is then reacted with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular proteins to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Thiazole Substituents Benzamide Substituents Molecular Formula Molecular Weight Notable Features
N-[4-(2,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (Target) 4-(2,4-dimethoxyphenyl) 4-phenoxy C24H21N2O4S 433.50 Electron-rich due to methoxy groups; potential kinase inhibitor
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide 4-(4-fluorophenyl) 4-phenoxy C22H15FN2O2S 390.43 Fluorine enhances lipophilicity and metabolic stability
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-(4-methylphenyl), 5-phenyl 4-methoxy C23H20N2O2S 388.48 Steric bulk from dual aryl groups may hinder target binding
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 4-(2,5-dimethoxyphenyl) 2-[(4-fluorophenyl)methoxy] C25H20FN2O4S 487.50 Dual methoxy and fluorinated groups optimize electronic and steric properties
N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide 4-(7-methoxybenzofuran) 4-phenoxy C25H18N2O4S 442.49 Benzofuran moiety increases rigidity and π-stacking potential
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-(4-phenoxyphenyl) 4-(azepan-1-ylsulfonyl) C29H27N3O4S2 569.67 Sulfonyl group introduces strong electron-withdrawing effects

Key Research Findings and Structure-Activity Relationships (SAR)

Electronic Effects: Methoxy groups (e.g., in the target compound and ) donate electrons, enhancing aromatic π-system interactions with hydrophobic enzyme pockets. Fluorine substitution () increases lipophilicity, improving membrane permeability and metabolic stability .

Steric Considerations :

  • Bulky substituents (e.g., 5-phenyl in ) may reduce binding affinity due to steric hindrance. However, rigid planar systems like benzofuran () enhance target complementarity.

Biological Activity: Analogs with 4-phenoxybenzamide moieties (e.g., ) are hypothesized to mimic ATP-binding motifs in kinases, a common feature in kinase inhibitors. Thiazole-thiophene carboxamides () demonstrate anticancer activity, suggesting the thiazole core is a viable scaffold for cytotoxic agents.

Biological Activity

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the dimethoxyphenyl and phenoxy groups contributes to its unique chemical behavior. Below is a summary of its chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19_{19}H18_{18}N2_{2}O4_{4}S
Molecular Weight366.42 g/mol
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound interacts with bacterial RNA polymerase (RNAP), disrupting its function and leading to bacterial cell death.

Case Study: Antibacterial Efficacy
In a study conducted on clinical isolates of MRSA and vancomycin-resistant Staphylococcus aureus (VRSA), the compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent antibacterial effects.

Anticancer Activity

The compound's anticancer properties have also been explored. It has shown the ability to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of cell cycle regulatory proteins. Specifically, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Research Findings: Apoptosis Induction
In vitro studies on human breast cancer cell lines revealed that treatment with the compound led to a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism and proliferation.
  • Receptor Interaction : It may interact with specific cellular receptors that modulate signaling pathways related to cell growth and apoptosis.
  • Gene Expression Modulation : The compound has been shown to affect the transcription of genes associated with inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundStrongModerate
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamideModerateStrong

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide?

  • Methodology :

  • Thiazole ring formation : React 2,4-dimethoxyphenyl-substituted thiourea with α-bromo ketones (e.g., phenoxybenzoyl derivatives) under reflux in ethanol or DMF. Catalysts like acetic acid or potassium carbonate are often used to enhance cyclization .
  • Amide coupling : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to attach the phenoxybenzamide moiety to the thiazole intermediate. Purify via recrystallization (methanol/water) or column chromatography .
  • Key conditions : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates using 1H^1H-NMR and IR spectroscopy .

Q. How is the compound characterized structurally?

  • Analytical workflow :

  • Spectral analysis :
  • IR : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and thiazole C=N/C-S vibrations (~650–750 cm1^{-1}) .
  • NMR : Identify aromatic protons (δ 6.5–8.5 ppm for dimethoxyphenyl and phenoxy groups) and thiazole protons (δ 7.0–7.5 ppm) .
  • Elemental analysis : Validate purity (>95%) by comparing experimental vs. calculated C, H, N, S percentages .

Advanced Research Questions

Q. How can conflicting spectroscopic data for thiazole derivatives be resolved during characterization?

  • Contradiction analysis :

  • Case study : Discrepancies in 1H^1H-NMR chemical shifts may arise from solvent polarity (DMSO vs. CDCl3_3) or tautomerism in the thiazole ring. Compare data with structurally similar compounds (e.g., 4-phenylthiazole derivatives in ) .
  • Mitigation : Use 2D NMR (HSQC, HMBC) to unambiguously assign protons and carbons. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What strategies optimize the yield of the thiazole ring formation step?

  • Experimental design :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency compared to ethanol .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or ionic liquids to accelerate ring closure. highlights acetic acid as a proton donor for imine formation .
  • Temperature optimization : Reflux at 80–100°C for 2–4 hours balances yield and side reactions (e.g., oxidation of thiols) .

Q. What computational methods predict the compound’s biological activity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases. Compare docking scores with known inhibitors (e.g., ’s benzimidazole-thiazole hybrids) .
  • QSAR modeling : Derive descriptors (logP, polar surface area) from ChemDraw or Gaussian calculations to correlate structure with anti-inflammatory/antimicrobial activity .

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